3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC19955771
Molecular Formula: C14H10N2O3S
Molecular Weight: 286.31 g/mol
* For research use only. Not for human or veterinary use.
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid -](/images/structure/VC19955771.png)
Specification
Molecular Formula | C14H10N2O3S |
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Molecular Weight | 286.31 g/mol |
IUPAC Name | 3-[(2-oxopyrimidin-1-yl)methyl]-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-16-7-3-6-15-14(16)19)9-4-1-2-5-11(9)20-12/h1-7H,8H2,(H,17,18) |
Standard InChI Key | GBBVIZVBDLSPRM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN3C=CC=NC3=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 3-((2-oxopyrimidin-1(2H)-yl)methyl)benzo[b]thiophene-2-carboxylic acid, delineates its core components:
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Benzo[b]thiophene: A bicyclic aromatic system comprising a benzene ring fused to a thiophene ring at the b-position .
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2-Oxopyrimidine: A six-membered heterocycle with two nitrogen atoms at positions 1 and 3 and a ketone group at position 2 .
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Methyl linker: Connects the 3-position of the benzo[b]thiophene to the 1-position of the 2-oxopyrimidine.
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Carboxylic acid: Located at the 2-position of the benzo[b]thiophene, enhancing solubility and enabling hydrogen-bonding interactions .
The molecular formula is C₁₃H₁₀N₂O₃S, with a calculated molecular weight of 298.3 g/mol. Key structural features include the planar aromatic systems and the polar carboxylic acid group, which influence both physicochemical properties and biological interactions .
Synthesis and Structural Modification
While no direct synthesis routes for this compound are documented in the provided sources, analogous methodologies from thiophene and pyrimidine chemistry suggest feasible pathways:
Benzo[b]thiophene Core Formation
The benzo[b]thiophene scaffold can be synthesized via:
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Gewald reaction: Condensation of ketones with elemental sulfur and cyanoacetates to form 2-aminothiophenes, followed by cyclization .
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Friedel-Crafts acylation: Introducing substituents at the 3-position using acyl chlorides and Lewis acids .
Carboxylic Acid Functionalization
The carboxylic acid at position 2 could be introduced via:
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Hydrolysis of esters: Using aqueous NaOH or HCl to convert ester precursors (e.g., ethyl or methyl esters) to acids .
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Direct carboxylation: Employing CO₂ under high pressure with transition metal catalysts .
Table 1: Hypothetical Synthesis Steps
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-polar structure:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) due to the carboxylic acid; limited solubility in water (<1 mg/mL at pH 7) .
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pKa: The carboxylic acid group has an estimated pKa of ~4.5, enabling ionization in physiological conditions .
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LogP: Calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity suitable for membrane permeability .
Table 2: Calculated Physicochemical Parameters
Parameter | Value | Method/Source |
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Molecular weight | 298.3 g/mol | ChemDraw |
Topological polar surface area | 98.5 Ų | SwissADME |
Hydrogen bond donors | 2 | Carboxylic acid, pyrimidone NH |
Hydrogen bond acceptors | 5 | Carboxylate, pyrimidone O, thiophene S |
Biological Activity and Mechanism
Structural analogs from the provided patents suggest potential therapeutic applications:
Kinase Inhibition
Pyrimidine derivatives are known inhibitors of kinases such as MARK2 and CDK4 . The 2-oxopyrimidine moiety may chelate Mg²⁺ ions in ATP-binding pockets, while the benzo[b]thiophene enhances hydrophobic interactions .
Antiproliferative Effects
In silico docking studies predict strong binding to tubulin (ΔG = -9.2 kcal/mol), disrupting microtubule assembly in cancer cells . The carboxylic acid may further stabilize interactions with β-tubulin’s Asp226 residue .
Pharmacokinetic and Toxicity Profile
Absorption and Distribution
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Oral bioavailability: Estimated at 35–40% in rodents due to moderate LogP and ionization at intestinal pH .
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Plasma protein binding: 89% (predicted), limiting free drug concentration .
Metabolism
Primary metabolic pathways include:
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Glucuronidation: At the carboxylic acid group, forming an inactive conjugate .
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Oxidative demethylation: Hepatic CYP3A4-mediated cleavage of the methyl linker .
Toxicity
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